

An In-depth Guide to the Biological Activities of Benzofuran Derivatives

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Compound of Interest

Compound Name: 7-methoxy-2,3-dimethylbenzofuran-5-ol

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Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a foundational scaffold for a vast number of natural and synthetic molecules. Its derivatives are of significant interest in medicinal chemistry due to their wide spectrum of biological activities. This guide provides a technical overview of the primary pharmacological properties of benzofuran derivatives, focusing on anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. It includes quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to aid in research and development.

Anticancer Activity

Benzofuran derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and survival.

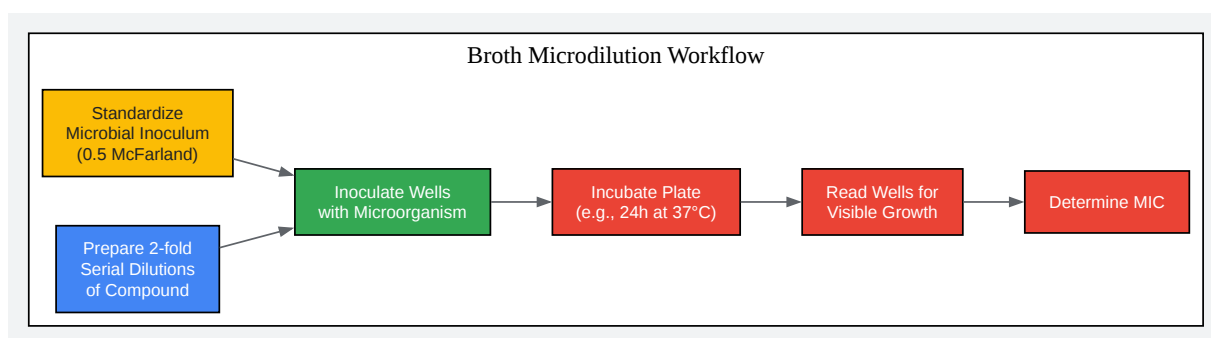
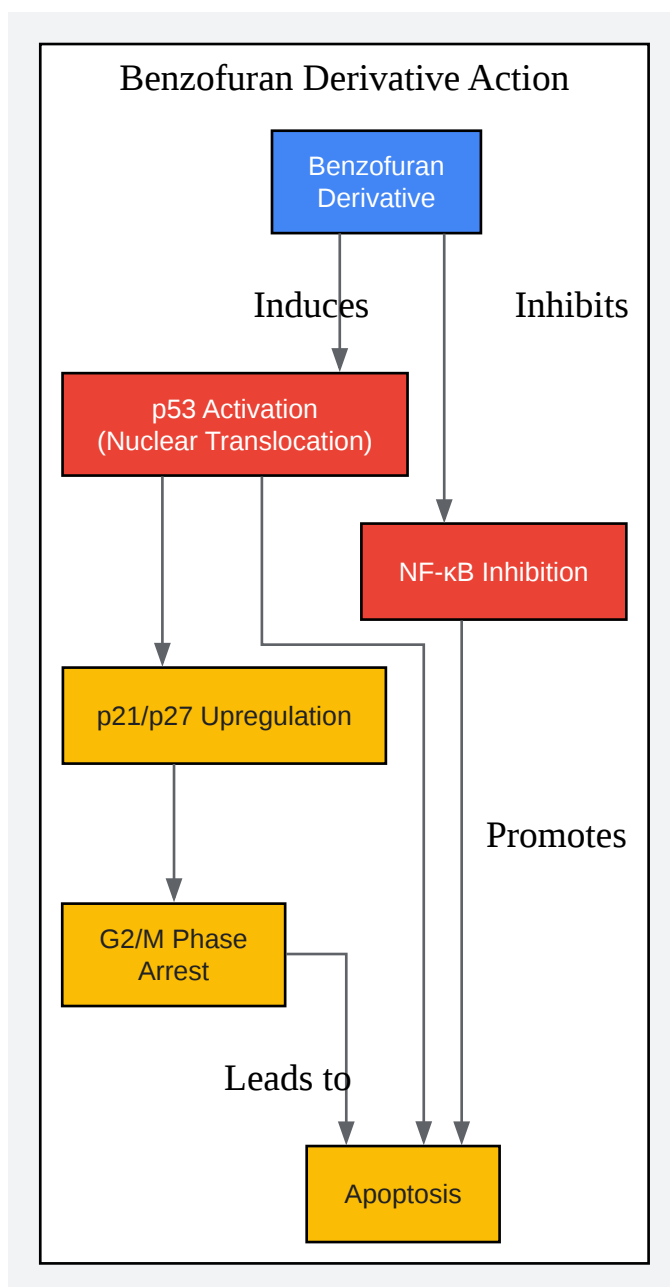
Quantitative Data: In Vitro Anticancer Activity

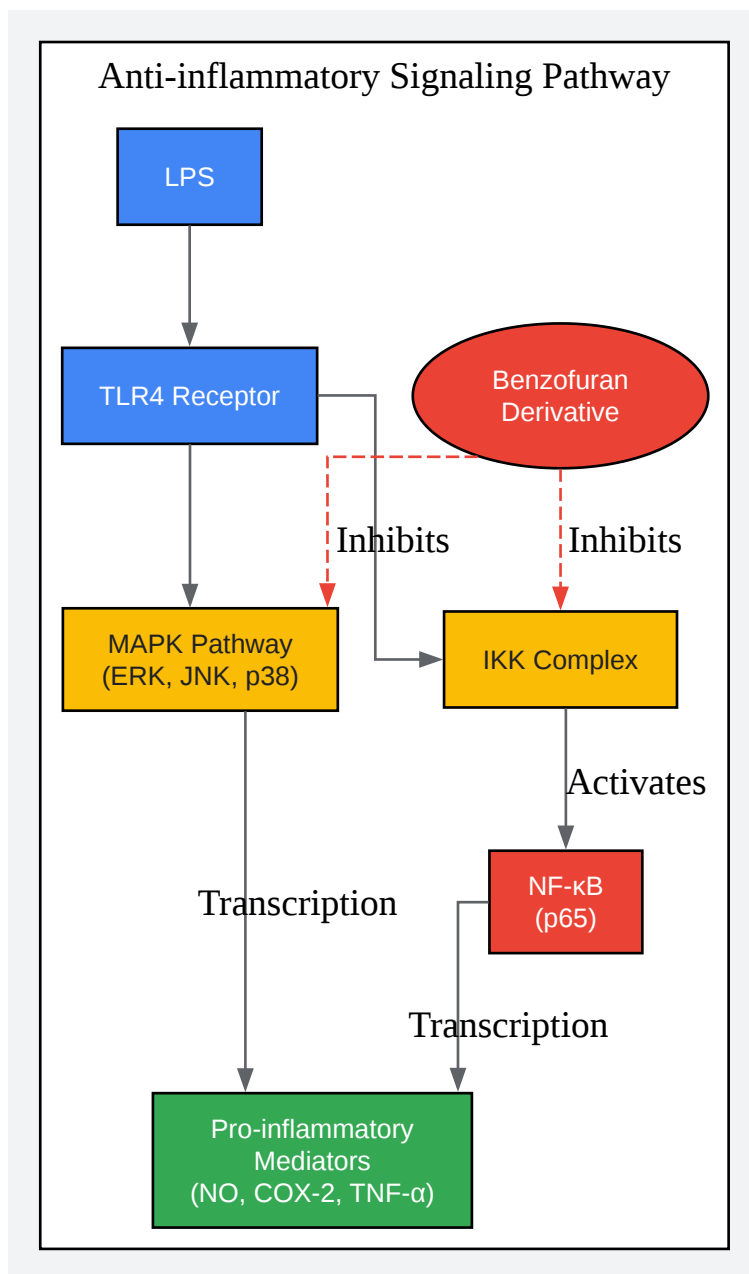
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several benzofuran derivatives against various cancer cell lines.

Compound/Derivative	Cancer Cell Line	IC ₅₀ (μM)	Reference(s)
3-Amidobenzofuran (28g)	MDA-MB-231 (Breast)	3.01	[1]
3-Amidobenzofuran (28g)	HCT-116 (Colon)	5.20	[1]
Benzofuran Hybrid (12)	SiHa (Cervical)	1.10	[1]
Benzofuran Hybrid (12)	HeLa (Cervical)	1.06	[1]
Oxindole-Benzofuran (22d)	MCF-7 (Breast)	3.41	[1]
Oxindole-Benzofuran (22f)	MCF-7 (Breast)	2.27	[1]
Bromo-derivative (14c)	HCT-116 (Colon)	3.27	[1]
2-Acetylbenzofuran (26)	EGFR Kinase	0.93	[1]
Halogenated Benzofuran (1)	HL-60 (Leukemia)	0.1	[2]
Halogenated Benzofuran (1)	K562 (Leukemia)	5	[2]
Benzofuran-Piperazine Hybrid	A549 (Lung)	0.12	[3]
Benzofuran-Piperazine Hybrid	SGC7901 (Gastric)	2.75	[3]

Mechanism of Action: p53-Dependent Pathway and NF-κB Inhibition

Some benzofuran derivatives exert their anticancer effects through a dual mechanism involving the p53 tumor suppressor pathway and inhibition of the pro-survival transcription factor NF- κ B. [4][5] In p53-positive cancer cells, these compounds can induce apoptosis and cause cell cycle arrest, often at the G2/M phase. This is achieved by increasing the expression of cell cycle inhibitors like p21 and p27.[4] Concurrently, they can inhibit the activation of NF- κ B, which is often constitutively active in cancer cells and promotes proliferation and resistance to apoptosis. This partial inhibition of NF- κ B contributes to the overall cytotoxic effect.[4][5]





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